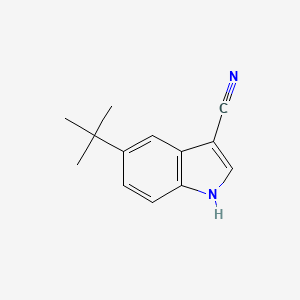
Tert-butyl 5-acetylindole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-acetylindole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group at the 1-position and an acetyl group at the 5-position of the indole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-acetylindole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-acetylindole.
Esterification: The 1-position of the indole ring is esterified using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for esterification and automated purification systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-acetylindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 5-carboxyindole-1-carboxylate.
Reduction: 5-(1-hydroxyethyl)indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 5-acetylindole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 5-acetylindole-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors that recognize the indole moiety.
Pathways: It can participate in metabolic pathways involving indole derivatives, influencing biological processes such as cell signaling and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-acetylindole-1-carboxylate
- Tert-butyl 6-acetylindole-1-carboxylate
- Tert-butyl 5-formylindole-1-carboxylate
Uniqueness
Tert-butyl 5-acetylindole-1-carboxylate is unique due to the specific positioning of the acetyl group at the 5-position, which can influence its reactivity and interaction with biological targets compared to other positional isomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl 5-acetylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)11-5-6-13-12(9-11)7-8-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 |
Clé InChI |
RLFAOFKOUOJDMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8788488.png)




![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,2,4-oxadiazol-5-yl)-](/img/structure/B8788539.png)

![Methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788555.png)


![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)
![2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)


